rac-(3R,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride
CAS No.: 2059909-93-0
Cat. No.: VC6060732
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2059909-93-0 |
|---|---|
| Molecular Formula | C6H12ClNO3 |
| Molecular Weight | 181.62 |
| IUPAC Name | (3R,6R)-6-methylmorpholine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO3.ClH/c1-4-2-7-5(3-10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m1./s1 |
| Standard InChI Key | MXADEJLMYVKMKS-TYSVMGFPSA-N |
| SMILES | CC1CNC(CO1)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₆H₁₂ClNO₃, with a molar mass of 181.62 g/mol. Its IUPAC name, (3R,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride, reflects the stereochemical configuration at positions 3 and 6 of the morpholine ring. The racemic designation ("rac") indicates an equal mixture of enantiomers, though synthetic routes often target specific stereoisomers to optimize pharmacological profiles .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 2059909-93-0 |
| Molecular Formula | C₆H₁₂ClNO₃ |
| Molecular Weight | 181.62 g/mol |
| SMILES | CC1CNC(CO1)C(=O)O.Cl |
| InChIKey | MXADEJLMYVKMKS-TYSVMGFPSA-N |
| Solubility | Not publicly disclosed |
The hydrochloride salt formation improves crystallinity and stability, critical for storage and formulation in drug discovery.
Spectroscopic and Computational Data
The compound’s Standard InChI (InChI=1S/C6H11NO3.ClH/c1-4-2-7-5(3-10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m1./s1) confirms its stereochemical assignment. Computational models predict a collision cross-section (CCS) of 129.9 Ų for the [M+H]+ adduct, aiding mass spectrometry characterization .
Synthesis and Stereochemical Control
Retrosynthetic Strategies
Synthetic routes to this morpholine derivative prioritize stereochemical fidelity. A representative pathway involves:
-
Borane Reduction: Starting from racemic amino acids (e.g., rac-5a/b), borane reduces carboxyl groups to alcohols .
-
Chloroacylation: Treatment with chloroacetyl chloride forms chloroacylated intermediates (rac-7a/b) .
-
Cyclization: Base-mediated cyclization (e.g., t-BuOK) yields morpholin-5-one derivatives (rac-8a/b) .
-
Amidine Formation: Lawesson’s reagent converts thioamides to amidines, followed by Boc protection .
Table 2: Critical Synthetic Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Borane Reduction | BH₃·THF, 0°C to RT | 85% |
| Chloroacylation | ClCH₂COCl, Et₃N, CH₂Cl₂ | 78% |
| Cyclization | t-BuOK, THF, reflux | 65% |
Stereochemical Resolution
Chiral stationary phase chromatography (e.g., Chiralpak IA) separates enantiomers post-synthesis. The (3R,6R) configuration is favored in BACE1 inhibitors due to optimal hydrogen bonding with catalytic aspartate residues .
Applications in Drug Discovery
BACE1 Inhibition for Alzheimer’s Disease
The compound’s 1,4-oxazine core is a structural motif in BACE1 inhibitors like NB-360. Modifications at the 6-position (e.g., CF₃ or CH₃ groups) adjust pKa (~7.1) and reduce P-glycoprotein efflux, enhancing blood-brain barrier penetration .
Table 3: Pharmacological Profile of Analogues
| Derivative | BACE1 IC₅₀ (nM) | Aβ42 Reduction (nM) |
|---|---|---|
| (3R,6R)-38a | 22 | 4.1 |
| (3R,6R)-38b | 18 | 3.8 |
Medicinal Chemistry Building Block
The carboxylic acid group enables conjugation to peptide backbones, while the morpholine ring enhances solubility and metabolic stability. Recent work explores its use in protease-activated receptor (PAR) antagonists and kinase inhibitors .
Biological Activity and Mechanism
Enzymatic Inhibition
The (3R,6R) stereoisomer exhibits nanomolar affinity for BACE1 by forming a hydrogen-bonding network with Asp32 and Asp228. Fluorine substitutions on the aryl ring improve potency 2.5-fold by lowering pKa and reducing off-target binding .
Pharmacokinetics
-
Metabolic Stability: >90% remaining after 1 h in human liver microsomes .
-
Brain Penetration: Log BB = -0.3, indicating moderate CNS availability .
Future Directions
Ongoing studies aim to:
-
Optimize substituents at C6 to balance potency and solubility.
-
Develop enantioselective syntheses to eliminate racemic mixtures.
-
Explore prodrug strategies for enhanced oral bioavailability.
This compound’s unique stereochemical and functional properties position it as a cornerstone in next-generation CNS therapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume